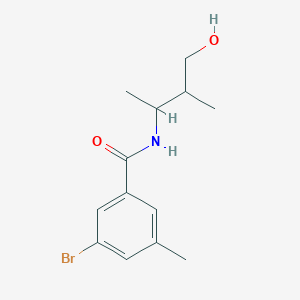
3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDB, and it is a derivative of the well-known drug, methamphetamine. The synthesis of BDB is relatively simple, and it has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
BDB acts as a substrate for the monoamine transporters, including the dopamine transporter, serotonin transporter, and norepinephrine transporter. BDB is transported into the presynaptic neuron, where it is metabolized into its active form, 3,4-methylenedioxy-N-methylamphetamine (MDMA). MDMA then acts as a releasing agent for the monoamine neurotransmitters, leading to an increase in their extracellular concentrations.
Biochemical and Physiological Effects:
BDB has been shown to produce similar biochemical and physiological effects to those of methamphetamine and MDMA. These effects include an increase in the release of dopamine, serotonin, and norepinephrine, leading to feelings of euphoria, increased energy, and heightened mood. BDB has also been shown to produce neurotoxic effects, leading to a decrease in the number of monoamine transporters and an increase in oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDB has several advantages for lab experiments, including its relatively simple synthesis method and its similarity to methamphetamine and MDMA, making it a useful tool for studying the effects of these drugs on the brain. However, BDB also has some limitations, including its potential neurotoxic effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for BDB research, including the development of new therapeutic applications for BDB, the study of its potential neuroprotective effects, and the investigation of its effects on other neurotransmitter systems. Additionally, further studies are needed to determine the long-term effects of BDB use and its potential for abuse.
Métodos De Síntesis
The synthesis of BDB involves the reaction of 3-bromo-1-phenylpropan-1-one with 3-hydroxybutanal in the presence of sodium borohydride. The product obtained is then treated with N,N-dimethylformamide dimethyl acetal to yield 3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide. The purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
BDB has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, BDB has been used as a tool to study the effects of methamphetamine on the brain. In pharmacology, BDB has been studied for its potential therapeutic applications in the treatment of various diseases, including Parkinson's disease and depression. In toxicology, BDB has been used as a reference compound to study the toxicity of methamphetamine and its derivatives.
Propiedades
IUPAC Name |
3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9-6-11(8-12(14)7-9)13(17)15(3)5-4-10(2)16/h6-8,10,16H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFMRVNMMYYGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N(C)CCC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol](/img/structure/B6638289.png)
![2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid](/img/structure/B6638296.png)

![1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone](/img/structure/B6638309.png)
![(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol](/img/structure/B6638335.png)



![(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone](/img/structure/B6638361.png)
![3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B6638362.png)

![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)
